(R)-2-Amino-3-(tert-butoxy)propanamide Hydrochloride
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Overview
Description
(2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride is a chemical compound that features an amino group and a tert-butoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the use of tert-butyl esters as protecting groups for amino acids. The reaction conditions often include the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to afford tert-butyl esters with free amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO4 or OsO4.
Reduction: Employing reducing agents like LiAlH4 or NaBH4.
Substitution: Reactions with nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride include:
- tert-butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate .
- (S)-3-amino-2-(tert-butoxycarbonylamino)propionic acid .
Uniqueness
The uniqueness of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride lies in its specific structural features, such as the presence of both an amino group and a tert-butoxy group on the propanamide backbone.
Properties
Molecular Formula |
C7H17ClN2O2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H2,9,10);1H |
InChI Key |
ILMXLHZQMSVFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N)N.Cl |
Origin of Product |
United States |
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